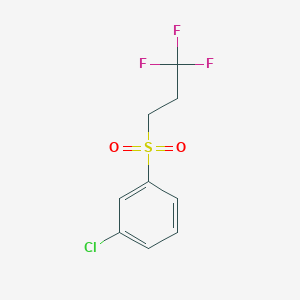

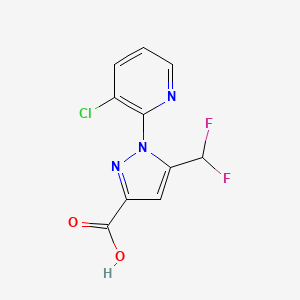

![molecular formula C24H23N3O5S B2719293 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(morpholinosulfonyl)benzamide CAS No. 312756-12-0](/img/structure/B2719293.png)

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(morpholinosulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(morpholinosulfonyl)benzamide, also known as EMIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMIQ is a synthetic compound that was first synthesized in 2006 and since then, it has been extensively studied for its various properties.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Benzamide Derivatives

- Research has focused on synthesizing various benzamide derivatives due to their potential in medicinal chemistry. For example, a study demonstrated the synthesis of benzamides incorporating 1,3,5-triazine motifs, highlighting their antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles. These compounds showed moderate radical scavenging activity and significant enzyme inhibitory potential, suggesting their utility in addressing diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

N-Heterocyclic Compound Applications

- N-heterocyclic compounds, similar in structure to the compound of interest, have been synthesized for various biological activities. For instance, the development of novel serotonin-3 (5-HT3) receptor antagonists was based on the synthesis of N-heterocyclic carboxamides, showing potent activity in inhibiting the von Bezold-Jarisch reflex in rats. This indicates their potential as therapeutic agents for conditions modulated by 5-HT3 receptors (Harada et al., 1995).

Catalytic Applications in Organic Synthesis

- Certain N-heterocyclic compounds have been applied as catalysts or intermediates in organic synthesis, such as in the alkylation of cyclic amines with alcohols using Ru(II) complexes. This research underlines the role of N-heterocyclic carbenes in facilitating efficient chemical transformations, which could be relevant for the synthesis or functionalization of compounds like "N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(morpholinosulfonyl)benzamide" (Öznur Doğan Ulu et al., 2017).

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5S/c1-2-27-21-11-10-20(18-4-3-5-19(22(18)21)24(27)29)25-23(28)16-6-8-17(9-7-16)33(30,31)26-12-14-32-15-13-26/h3-11H,2,12-15H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESOUANKUYRMDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1-{4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2719214.png)

![4-(1-isobutyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2719219.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2719223.png)

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2719225.png)

![N-[2-(4-bromophenyl)cyclopropyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2719229.png)